molecular formula C8H16N2O2 B7935235 2-(aminooxy)-N-cyclohexylacetamide

2-(aminooxy)-N-cyclohexylacetamide

Cat. No.: B7935235
M. Wt: 172.22 g/mol
InChI Key: ARDWTCPRHWKEDX-UHFFFAOYSA-N
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Description

2-(Aminooxy)-N-cyclohexylacetamide is an acetamide derivative characterized by an aminooxy (-ONH₂) functional group attached to the α-carbon of the acetamide backbone and an N-cyclohexyl substituent.

Properties

IUPAC Name

2-aminooxy-N-cyclohexylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c9-12-6-8(11)10-7-4-2-1-3-5-7/h7H,1-6,9H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARDWTCPRHWKEDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

  • Activation of Carboxylic Acid : Aminooxyacetic acid reacts with EDC to form an active O-acylisourea intermediate.

  • Nucleophilic Attack : Cyclohexylamine attacks the electrophilic carbonyl carbon, displacing the EDC-urea byproduct.

  • Workup : The product is isolated via aqueous extraction and purified by recrystallization or chromatography.

Typical Conditions :

  • Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), or water.

  • Temperature: Room temperature to reflux (40–80°C).

  • Catalysts: 4-dimethylaminopyridine (DMAP) may accelerate the reaction.

Industrial Adaptation :

  • Continuous-flow reactors improve yield (estimated 70–85%) and reduce side-product formation.

  • Solvent recycling systems minimize waste in large-scale production.

Nucleophilic Substitution of N-Cyclohexyl Chloroacetamide

An alternative route involves substituting chlorine in N-cyclohexyl chloroacetamide with hydroxylamine. This method is advantageous when aminooxyacetic acid is unavailable or cost-prohibitive.

Reaction Protocol

  • Synthesis of N-Cyclohexyl Chloroacetamide :

    • Cyclohexylamine reacts with chloroacetyl chloride in the presence of pyridine to neutralize HCl.

    • Equation :

      Cyclohexylamine+ClCH2COClpyridineN-Cyclohexyl chloroacetamide+HCl\text{Cyclohexylamine} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{pyridine}} \text{N-Cyclohexyl chloroacetamide} + \text{HCl}
  • Substitution with Hydroxylamine :

    • N-Cyclohexyl chloroacetamide reacts with hydroxylamine (NH2_2OH) in alkaline conditions (e.g., NaOH/EtOH).

    • Equation :

      N-Cyclohexyl chloroacetamide+NH2OHNaOHThis compound+NaCl+H2O\text{N-Cyclohexyl chloroacetamide} + \text{NH}_2\text{OH} \xrightarrow{\text{NaOH}} \text{this compound} + \text{NaCl} + \text{H}_2\text{O}

Optimization Notes :

  • Excess hydroxylamine (1.5–2.0 equivalents) ensures complete substitution.

  • Ethanol/water mixtures (3:1 v/v) enhance solubility and reaction kinetics.

Acylation of Cyclohexylamine with Aminooxyacetyl Chloride

A less common but efficient method employs aminooxyacetyl chloride as the acylating agent. This approach avoids coupling agents but requires handling moisture-sensitive reagents.

Synthetic Steps

  • Preparation of Aminooxyacetyl Chloride :

    • Aminooxyacetic acid reacts with thionyl chloride (SOCl2_2) or oxalyl chloride [(COCl)2_2] under anhydrous conditions.

    • Equation :

      NH2OCH2COOH+SOCl2NH2OCH2COCl+SO2+HCl\text{NH}_2\text{OCH}_2\text{COOH} + \text{SOCl}_2 \rightarrow \text{NH}_2\text{OCH}_2\text{COCl} + \text{SO}_2 + \text{HCl}
  • Acylation of Cyclohexylamine :

    • Aminooxyacetyl chloride reacts with cyclohexylamine in a non-polar solvent (e.g., diethyl ether or THF).

    • Equation :

      NH2OCH2COCl+CyclohexylamineThis compound+HCl\text{NH}_2\text{OCH}_2\text{COCl} + \text{Cyclohexylamine} \rightarrow \text{this compound} + \text{HCl}

Workup Considerations :

  • HCl byproduct is neutralized with aqueous NaHCO3_3.

  • Product isolation via vacuum distillation or column chromatography.

Comparative Analysis of Preparation Methods

Parameter Method 1 Method 2 Method 3
Starting Materials Aminooxyacetic acid, cyclohexylamineChloroacetyl chloride, cyclohexylamineAminooxyacetyl chloride, cyclohexylamine
Reaction Steps 122
Yield 70–85%60–75%65–80%
Scalability High (industrial-friendly)ModerateLow (moisture-sensitive intermediates)
Cost ModerateLowHigh
Purity Challenges Urea byproductsHydroxylamine excessResidual thionyl chloride

Industrial Production Protocols

Large-scale synthesis (Method 1) follows these steps:

  • Reactor Charge : Aminooxyacetic acid (1.0 equiv), EDC (1.1 equiv), and DMAP (0.1 equiv) in THF.

  • Cyclohexylamine Addition : Slow addition over 2 hours at 0–5°C to control exothermicity.

  • Quenching : Dilution with ice-cwater, extraction with ethyl acetate.

  • Crystallization : Product recrystallized from hexane/ethyl acetate (4:1).

Quality Control :

  • Purity : ≥98% by HPLC (C18 column, 0.1% TFA in acetonitrile/water).

  • Characterization : 1^1H NMR (CDCl3_3): δ 6.2 (s, 1H, NH), 3.8 (s, 2H, CH2_2), 1.4–1.8 (m, 10H, cyclohexyl) .

Chemical Reactions Analysis

Types of Reactions

2-(aminooxy)-N-cyclohexylacetamide undergoes various chemical reactions, including:

    Oxidation: The aminooxy group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aminooxy group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can react with the aminooxy group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxime derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Overview

2-(Aminooxy)-N-cyclohexylacetamide features an aminooxy functional group attached to a cyclohexylacetamide backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it valuable in both synthetic and biological contexts.

Chemical Synthesis Applications

  • Reagent in Organic Synthesis :
    • The compound serves as a reagent in the synthesis of various organic compounds, particularly in bioorthogonal chemistry where it can facilitate selective reactions with biomolecules without interfering with other cellular processes.
  • Synthesis of Specialty Chemicals :
    • It is utilized in the production of specialty chemicals, which are essential for developing new materials and pharmaceuticals.
  • Catalysis :
    • The aminooxy group can form stable oxime bonds with carbonyl-containing compounds. This property is exploited in bioconjugation techniques, allowing for the modification of proteins and other biomolecules .

Biological Applications

Case Studies and Research Findings

  • A study highlighted the use of related compounds in antimicrobial applications, demonstrating that structural modifications could enhance biological activity against Gram-positive bacteria and fungi . Although this compound itself was not the focus, these findings underscore the importance of its chemical structure in influencing biological outcomes.
  • Another research effort emphasized the role of aminooxy compounds in enzyme inhibition, showcasing their potential as lead compounds for drug development aimed at specific enzymatic targets .

Comparative Data Table

Application AreaDescriptionKey Findings
Organic SynthesisReagent in bioorthogonal chemistryFacilitates selective reactions with biomolecules
Enzyme InhibitionUsed to study inhibition mechanismsEnables investigation into enzyme functionality
Protein ModificationAllows targeted modifications for therapeuticsUseful in developing protein-based diagnostics
Antimicrobial ResearchPotential applications based on structural analogsRelated compounds show activity against pathogens

Mechanism of Action

The mechanism of action of 2-(aminooxy)-N-cyclohexylacetamide involves its interaction with specific molecular targets. The aminooxy group can form stable oxime bonds with carbonyl-containing compounds, making it useful in bioconjugation and protein modification . Additionally, the compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby modulating their activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 2-(aminooxy)-N-cyclohexylacetamide and related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties Reference
This compound C₈H₁₆N₂O₂ 172.23 Aminooxy, Cyclohexyl High polarity (due to -ONH₂), moderate lipophilicity Target Compound
N-Cyclohexyl-2-hydroxyacetamide C₈H₁₅NO₂ 157.21 Hydroxy, Cyclohexyl Enhanced hydrogen bonding (via -OH)
2-Amino-N-cyclohexyl-N-ethylacetamide hydrochloride C₁₀H₂₁ClN₂O 220.74 Amino, Ethyl, Cyclohexyl Ionic form (HCl salt), higher solubility
N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide C₁₄H₁₇Cl₂NO₂ 314.20 Dichlorophenoxy, Cyclohexyl Increased steric bulk, halogen-driven stability
N-Cyclohexyl-2-oxo-2-phenylacetamide C₁₄H₁₇NO₂ 231.29 Oxo, Phenyl, Cyclohexyl Planar aromatic system, crystallinity

Key Observations :

  • Aminooxy vs. Compared to the amino group in 2-amino-N-cyclohexyl-N-ethylacetamide hydrochloride, the aminooxy group may exhibit lower basicity and distinct reactivity in nucleophilic substitutions .
  • Halogenated vs. Aromatic Substituents: Compounds like N-cyclohexyl-2-(2,3-dichlorophenoxy)acetamide demonstrate increased molecular weight and steric hindrance due to halogenated aryl groups, which may enhance binding to hydrophobic protein pockets but reduce solubility .

Pharmacological and Functional Insights

  • Anti-inflammatory Activity: Phenoxy-substituted analogs like N-(2-bromocyclohexyl)-2-(substituted phenoxy)acetamide exhibit significant anti-inflammatory and analgesic activities, attributed to the electron-withdrawing effects of substituents enhancing COX-2 inhibition . The aminooxy group in the target compound may similarly modulate enzyme interactions but with distinct electronic effects.
  • Crystallinity and Bioavailability: N-Cyclohexyl-2-oxo-2-phenylacetamide forms hydrogen-bonded chains in its crystal lattice, which could influence its dissolution rate and bioavailability . The aminooxy group may promote amorphous solid forms, altering pharmacokinetics.

Biological Activity

2-(aminooxy)-N-cyclohexylacetamide is a chemical compound characterized by its aminooxy functional group attached to an acetamide backbone with a cyclohexyl substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article aims to explore the biological activity of this compound, including its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : 2-aminooxy-N-cyclohexylacetamide
  • Molecular Formula : C8H16N2O2
  • Molecular Weight : 172.23 g/mol
  • InChI Key : ARDWTCPRHWKEDX-UHFFFAOYSA-N

The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, which are crucial for its biological interactions.

The primary mechanism of action for this compound involves the formation of stable oxime bonds with carbonyl-containing compounds. This property makes it a valuable tool in bioconjugation and protein modification. The aminooxy group can interact with various molecular targets, including enzymes and receptors, leading to diverse biological effects such as enzyme inhibition and modulation of metabolic pathways .

Enzyme Inhibition

Research indicates that this compound can inhibit certain enzymes, which is significant in therapeutic contexts. For instance, it has been studied for its potential to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Inhibiting MAO can lead to increased levels of neurotransmitters such as serotonin and norepinephrine, which are critical in treating depression .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory properties. Similar compounds have shown effectiveness in inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. By targeting COX-2 specifically, this compound may help reduce inflammation without the gastrointestinal side effects associated with non-selective COX inhibitors .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • Study on MAO Inhibition :
    • A study investigated various derivatives of aminooxy compounds for their ability to inhibit MAO-A. Results indicated that certain derivatives exhibited significant inhibition compared to standard drugs like moclobemide and imipramine .
    • Table 1: MAO-A Inhibition Data
      | Compound | Dose (mg/kg) | Immobility Duration (s) | % Decrease in Immobility |
      |----------|---------------|-------------------------|--------------------------|
      | VS25 | 15 | 67.48 ± 2.0 | 28.07 |
      | | 30 | 49.73 ± 2.0 | 46.98 |
      | | 60 | 68.02 ± 3.0 | 27.49 |
  • Cyclooxygenase Inhibition :
    • In vitro studies have shown that related compounds can selectively inhibit COX-2 without affecting COX-1 significantly, suggesting a favorable therapeutic profile for inflammatory diseases .
  • Protein Modification Studies :
    • The compound has been utilized in bioorthogonal chemistry for modifying proteins, which is crucial for developing targeted therapies in cancer treatment.

Q & A

Q. In Vitro Assays :

  • COX-2 Inhibition : Measure IC50_{50} values using enzyme-linked immunosorbent assays (ELISA) with celecoxib as a positive control .
  • Cytokine Profiling : Quantify TNF-α and IL-6 suppression in LPS-stimulated macrophages .
    In Vivo Models :
  • Rodent Carrageenan-Induced Paw Edema : Dose-dependent reduction in swelling (10–50 mg/kg) indicates efficacy. Pair with histopathology to assess tissue inflammation .

How can researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from assay variability or structural analogs. Mitigation strategies include:

  • Standardized Protocols : Replicate studies under identical conditions (e.g., cell lines, animal strains) .
  • SAR Analysis : Compare with analogs (e.g., 2-(4-chlorophenyl)-N-cyclohexylacetamide) to isolate functional group contributions .
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., cyclohexyl groups enhancing lipophilicity and bioavailability) .

What computational methods are suitable for predicting its pharmacokinetic properties?

Q. In Silico Tools :

  • Lipinski’s Rule of Five : Assess drug-likeness (e.g., molecular weight <500, logP <5) .
  • Molecular Dynamics (MD) : Simulate binding to targets (e.g., COX-2 active site) using software like GROMACS .
  • ADMET Prediction : Tools like SwissADME estimate absorption (%HIA >80%) and cytochrome P450 interactions .

How does the aminooxy group influence its reactivity and stability?

The aminooxy (–ONH2_2) moiety:

  • Nucleophilicity : Participates in condensation reactions (e.g., with aldehydes to form oxime derivatives) under mild acidic conditions .
  • Oxidative Stability : Prone to degradation under strong oxidizers (e.g., H2_2O2_2), necessitating storage in inert atmospheres .
  • pH Sensitivity : Deprotonates at pH >8, altering solubility and reactivity .

What strategies are effective for scaling up synthesis without compromising purity?

  • Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic amidation steps .
  • Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) to enhance safety and yield .
  • Process Analytics : Implement inline PAT (Process Analytical Technology) tools for real-time monitoring .

How can structure-activity relationship (SAR) studies guide derivative design?

Key structural modifications and their impacts:

  • Cyclohexyl Substitution : Enhances membrane permeability but reduces aqueous solubility .
  • Aminooxy vs. Hydroxyl : –ONH2_2 improves metal chelation (e.g., Fe3+^{3+}) but increases metabolic liability .
  • Acetamide Linker : Shortening the chain (e.g., from ethyl to methyl) decreases steric hindrance at target sites .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(aminooxy)-N-cyclohexylacetamide
Reactant of Route 2
Reactant of Route 2
2-(aminooxy)-N-cyclohexylacetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.